molecular formula C27H22N4O B15404121 Benzeneethanamine, 4-[8-[2-(4-methoxyphenyl)ethynyl]-1H-imidazo[4,5-c]quinolin-1-yl]-

Benzeneethanamine, 4-[8-[2-(4-methoxyphenyl)ethynyl]-1H-imidazo[4,5-c]quinolin-1-yl]-

Cat. No.: B15404121
M. Wt: 418.5 g/mol
InChI Key: YKDDVFSLJZJKFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "Benzeneethanamine, 4-[8-[2-(4-methoxyphenyl)ethynyl]-1H-imidazo[4,5-c]quinolin-1-yl]-" features a complex heterocyclic core of 1H-imidazo[4,5-c]quinoline substituted at the 8-position with a 4-methoxyphenyl ethynyl group and at the 1-position with a benzeneethanamine moiety (Figure 1). This structure combines a rigid aromatic system with flexible alkylamine and ethynyl substituents, which may influence its physicochemical properties and biological interactions .

Properties

Molecular Formula

C27H22N4O

Molecular Weight

418.5 g/mol

IUPAC Name

2-[4-[8-[2-(4-methoxyphenyl)ethynyl]imidazo[4,5-c]quinolin-1-yl]phenyl]ethanamine

InChI

InChI=1S/C27H22N4O/c1-32-23-11-6-19(7-12-23)2-3-21-8-13-25-24(16-21)27-26(17-29-25)30-18-31(27)22-9-4-20(5-10-22)14-15-28/h4-13,16-18H,14-15,28H2,1H3

InChI Key

YKDDVFSLJZJKFP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C#CC2=CC3=C4C(=CN=C3C=C2)N=CN4C5=CC=C(C=C5)CCN

Origin of Product

United States

Biological Activity

Benzeneethanamine, 4-[8-[2-(4-methoxyphenyl)ethynyl]-1H-imidazo[4,5-c]quinolin-1-yl] (CAS Number: 853908-55-1) is a compound with significant potential in medicinal chemistry, particularly in the context of its biological activities. This article reviews its chemical properties, biological effects, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C27H22N4O
  • Molecular Weight : 418.5 g/mol
  • Canonical SMILES : COC1=CC=C(C=C1)C#CC2=CC3=C4C(=CN=C3C=C2)N=CN4C5=CC=C(C=C5)CCN .

Benzeneethanamine derivatives have been studied for their activity as phosphodiesterase (PDE) inhibitors. PDEs are enzymes that degrade cyclic nucleotides, which play crucial roles in various signaling pathways. Inhibition of these enzymes can lead to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are vital for numerous physiological processes.

Anticancer Activity

Recent studies have demonstrated that compounds related to benzeneethanamine exhibit cytotoxic effects against various cancer cell lines. For example, a study evaluated the cytotoxicity of benzeneethanamine derivatives against human cancer cell lines such as MCF-7 (breast cancer), H460 (lung cancer), and SF268 (central nervous system cancer). The results indicated that these compounds could inhibit cell growth significantly at concentrations around 20 µg/mL .

Antimicrobial Activity

Additionally, benzeneethanamine derivatives have shown antimicrobial properties. They were tested against Staphylococcus aureus and Candida albicans, indicating potential utility in treating infections caused by these pathogens. The mechanism appears to involve disruption of cellular processes in these microorganisms .

PDE Inhibition

The primary mechanism through which benzeneethanamine exerts its biological effects is through inhibition of phosphodiesterases. A study reported the IC50 values for several related compounds against PDE4B2, revealing that benzeneethanamine derivatives could inhibit this enzyme effectively:

CompoundPDE4B2 Inhibition IC50 (µM)Docking Score (kcal/mol)
Compound A44-8.071
Compound B31-8.277
Benzeneethanamine17-8.732

The docking studies suggest that these compounds bind effectively to the active site of PDE4B2, with potential implications for treating inflammatory diseases .

Case Studies

  • Study on Cytotoxicity : In a study investigating the cytotoxic effects of various compounds derived from natural products, benzeneethanamine exhibited significant inhibition of cell growth in MCF-7 and H460 cell lines at concentrations as low as 20 µg/mL .
  • PDE Inhibition Study : A comparative analysis of benzeneethanamine and related compounds showed that it was one of the most potent inhibitors of PDE4B2 among the tested substances, with an IC50 value of 17 µM, indicating its potential for therapeutic applications in inflammation-related disorders .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The imidazo[4,5-c]quinoline scaffold is a common pharmacophore in medicinal chemistry. Key structural variations among analogs include substituents at positions 1, 2, 4, and 8, which significantly alter biological activity and selectivity. Below is a comparative analysis:

Compound Substituents Key Features Reference
Target Compound 8-(4-Methoxyphenyl ethynyl); 1-(4-Benzeneethanamine) Ethynyl linkage enhances π-π stacking; methoxy group may improve solubility.
NVP-bAG956 (α,α-Dimethyl-4-(2-methyl-8-(2-(3-pyridinyl)ethynyl)-1H-imidazo[4,5-c]quinolin-1-yl)benzeneacetonitrile) 8-(3-Pyridinyl ethynyl); 1-(benzeneacetonitrile) PI3K/PDK-1 inhibitor; reduces endothelial cell proliferation.
Compound 6 (4-(3,5-Dichlorophenylamino)-1H-imidazo[4,5-c]quinolin-4-amine) 4-(3,5-Dichlorophenylamino) Positive allosteric modulator of A3 adenosine receptor; doubles agonist efficacy.
Compound 20 (2-(1-Adamantyl)-1H-imidazo[4,5-c]quinolin-4-amine) 2-(1-Adamantyl) Enhances A3AR agonist efficacy; minimal orthosteric binding inhibition.
TLR7/8 Agonist (Compound A: 2-(4-amino-2-ethoxymethyl-1H-imidazo[4,5-c]quinolin-1-yl)ethaneamine) 2-(Ethoxymethyl); 1-(ethaneamine) TLR7/8 activation; used in nanoparticle-based immunotherapies.

Key Structural Insights :

  • Ethynyl Linkers: Both the target compound and NVP-bAG956 utilize ethynyl groups to tether aromatic substituents (4-methoxyphenyl or 3-pyridinyl) at position 6. This rigid spacer enhances π-π interactions with hydrophobic binding pockets in targets like kinases or adenosine receptors .
  • Amino Substituents: Substituents at position 4 (e.g., dichlorophenylamino in Compound 6) are critical for allosteric modulation of A3 adenosine receptors (A3AR), while 2-position adamantyl groups (Compound 20) improve receptor selectivity .
  • Solubility Modifiers : Ethoxymethyl (Compound A) and methoxy groups (target compound) may enhance aqueous solubility compared to purely hydrophobic substituents .

Functional Comparison :

  • Kinase vs.
  • Immunomodulation: TLR7/8 agonists (e.g., Compound A) prioritize ethoxymethyl and alkylamine groups for immune activation, contrasting with the target compound’s methoxy-ethynyl motif .
Physicochemical and Pharmacokinetic Properties
  • LogP and Solubility : The target compound’s methoxy and ethynyl groups likely reduce LogP compared to adamantyl or dichlorophenyl analogs, improving solubility .
  • Metabolic Stability : Ethynyl linkages (target compound, NVP-bAG956) may resist oxidative metabolism, whereas adamantyl groups (Compound 20) could prolong half-life due to steric hindrance .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can purity be maximized?

  • Methodological Answer: The synthesis involves coupling the imidazo[4,5-c]quinoline core with a 4-methoxyphenyl ethynyl group via Sonogashira cross-coupling, which requires palladium catalysts and copper iodide under inert conditions. Key steps include:
  • Precursor Preparation: Isolate the quinoline intermediate via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
  • Coupling Reaction: Optimize reaction time (12–24 hrs) and temperature (60–80°C) to avoid side products like homocoupling of alkynes .
  • Purification: Use preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) to achieve >95% purity. Monitor by LC-MS for byproduct detection .

Q. How can the compound’s structure and electronic properties be characterized?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): Assign peaks using 1H^1H- and 13C^{13}C-NMR in deuterated DMSO. The ethynyl group’s proton is absent, but its 13C^{13}C signal appears at ~90–100 ppm .
  • Mass Spectrometry (HRMS): Confirm molecular weight with ESI-HRMS; expect [M+H]+^+ ion matching theoretical mass (e.g., C28_{28}H21_{21}N3_3O: ~416.17 g/mol).
  • Computational Analysis: Perform DFT calculations (B3LYP/6-31G*) to map frontier molecular orbitals and predict reactivity .

Q. What preliminary assays are recommended to assess its biological activity?

  • Methodological Answer:
  • Receptor Binding: Screen against serotonin (5-HT2A_{2A}) and dopamine (D2_2) receptors using radioligand displacement assays (e.g., 3H^3H-ketanserin for 5-HT2A_{2A}). Compare IC50_{50} values to known agonists/antagonists .
  • Cellular Viability: Test cytotoxicity in HEK-293 or SH-SY5Y cells via MTT assay (24–48 hrs exposure, 1–100 µM range) .

Advanced Research Questions

Q. How can contradictory data on receptor affinity (e.g., serotonin vs. dopamine modulation) be resolved?

  • Methodological Answer:
  • Functional Assays: Use calcium flux or cAMP assays to distinguish agonism vs. antagonism. For example, measure intracellular Ca2+^{2+} in CHO cells expressing 5-HT2A_{2A} receptors .
  • Structural Analog Comparison: Synthesize analogs (e.g., replacing ethynyl with methyl group) to isolate structural determinants of selectivity. Refer to comparative data tables (e.g., Table 1 below) .

Table 1: Selectivity of Structural Analogs

Compound Modification5-HT2A_{2A} IC50_{50} (nM)D2_2 IC50_{50} (nM)
Ethynyl (Parent)12 ± 1.5450 ± 30
Methyl Substituent85 ± 9.2380 ± 25

Q. What strategies improve the compound’s pharmacokinetic profile, particularly blood-brain barrier (BBB) penetration?

  • Methodological Answer:
  • LogP Optimization: Adjust lipophilicity via substituent modifications. Aim for LogP 2–3 (calculated via ChemAxon). Replace methoxy with trifluoromethoxy to enhance BBB permeability .
  • In Silico Prediction: Use tools like SwissADME to predict BBB score. Validate with in vivo PET imaging in rodent models .
  • Prodrug Design: Introduce ester groups (e.g., acetylated amine) to enhance solubility and cleavage in CNS .

Q. How can molecular docking and dynamics elucidate its interaction with non-canonical targets (e.g., bacterial quorum-sensing proteins)?

  • Methodological Answer:
  • Docking Workflow: Use AutoDock Vina to model binding to SdiA (Salmonella virulence regulator). Set grid box around active site (PDB: 3TW) .
  • Key Interactions: Identify hydrogen bonds with polar residues (e.g., Asp129) and hydrophobic contacts with piperidine rings. Compare affinity scores (ΔG) to ciprofloxacin (control) .
  • Validation: Perform alanine scanning mutagenesis on predicted binding residues to confirm computational results .

Data Contradiction Analysis Framework

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer:
  • Metabolite Profiling: Use LC-MS/MS to identify active/inactive metabolites in plasma and brain homogenates. Compare to in vitro parent compound activity .
  • Dose-Response Calibration: Adjust dosing regimens in animal models (e.g., subcutaneous vs. oral) to account for bioavailability differences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.